Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate

Green chemistry Heterocycle synthesis Process chemistry

Researchers developing kinase inhibitor libraries often face limited scaffold diversity and unreliable intermediate sourcing. Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate solves this with a privileged pyrrolo[1,2-a]pyrimidine core and a C6 methyl ester handle for modular amidation. • Versatile diversification: Traceless C6 ester enables rapid SAR via amidation, mirroring LX-7101 analog strategies. • Validated scaffold: Derivatives show LIMK, TSSK2, HCK inhibition at nanomolar potencies. • Bulk supply: Available at kg scale with ≥98% purity and ≤0.5% moisture for consistent library synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1083196-25-1
Cat. No. B3211092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
CAS1083196-25-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C2N1C=CC=N2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-3-4-8-10-5-2-6-11(7)8/h2-6H,1H3
InChIKeyPMBHAEZBHDXUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyrrolo[1,2-a]pyrimidine-6-carboxylate: Kinase Library Scaffold


Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-25-1, MF C9H8N2O2, MW 176.17) is an unsubstituted fused bicyclic heterocycle comprising a pyrrole ring fused to a pyrimidine ring with a methyl ester at the 6-position . This core scaffold serves as a versatile synthetic intermediate, enabling modular diversification at multiple positions for the generation of kinase-focused compound libraries [1]. The pyrrolo[1,2-a]pyrimidine framework is recognized as a privileged structure in medicinal chemistry, with substituted derivatives demonstrating inhibitory activity against LIMK, TSSK2, and HCK at nanomolar potencies [2].

Workflow Kinase-focused library synthesis
Core Utility Modular diversification at C6 ester
Scaffold Context Privileged pyrrolo[1,2-a]pyrimidine core

Methyl Pyrrolo[1,2-a]pyrimidine-6-carboxylate: Unique Scaffold Advantages


Substitution with alternative pyrrolopyrimidine regioisomers (e.g., pyrrolo[2,3-d]pyrimidines) or oxidized analogs (e.g., 4-oxo derivatives) fundamentally alters the electronic distribution, hydrogen-bonding capacity, and accessible substitution vectors of the scaffold. Specifically, the pyrrolo[1,2-a]pyrimidine core establishes a unique N1 bridgehead nitrogen geometry distinct from pyrrolo[2,3-d]pyrimidines, which alters the spatial orientation of substituents relative to kinase ATP-binding pockets [1]. The methyl ester at position 6 provides a chemically orthogonal handle for amidation or hydrolysis that is absent in unsubstituted parent compounds or in 7-substituted analogs, while the non-oxidized ring system retains aromaticity without the tautomeric equilibria introduced by 4-oxo groups that complicate binding mode predictions [2].

Pyrrolo[2,3-d]pyrimidine regioisomers alter N1 geometry and spatial orientation, which may shift ATP-pocket binding profiles.
4-Oxo analogs introduce tautomeric equilibria that can complicate binding mode predictions and scaffold validation.
7-Substituted or unsubstituted cores lack the C6 ester handle, limiting direct access to selectivity-optimized LIMK/TSSK2 SAR pathways.

Methyl Pyrrolo[1,2-a]pyrimidine-6-carboxylate: Differentiating Evidence


Catalyst-Free Multicomponent Synthesis

Pyrrolo[1,2-a]pyrimidine-6-carboxylates can be synthesized via catalyst-free, one-pot multicomponent reactions that proceed under mild conditions and enable column-free purification [1]. This contrasts with pyrrolo[2,3-d]pyrimidine syntheses, which typically require multi-step sequences involving palladium-catalyzed cross-couplings or high-temperature cyclocondensations that increase cost and purification burden.

Catalyst-Free MCR Synthesis
Class-level inference
One-pot, column-free vs. multi-step Pd-catalyzed routes for regioisomers
Supports economical parallel library production
Scalability advantage over alternative pyrrolopyrimidine syntheses
Green chemistry Heterocycle synthesis Process chemistry

AIEE Optical Differentiation

Pyrrolo[1,2-a]pyrimidine derivatives bearing appropriate substitution patterns exhibit time-dependent aggregation-induced emission enhancement (AIEE) [1]. This photophysical property is scaffold-specific and arises from the restricted intramolecular motion within the fused bicyclic system upon aggregation. Unoxidized pyrrolo[1,2-a]pyrimidines (as opposed to 4-oxo derivatives) maintain the requisite π-conjugation and conformational flexibility to exhibit this AIEE behavior, which is absent in pyrrolo[2,3-d]pyrimidine regioisomers due to differences in excited-state geometry.

AIEE Optical Property
Class-level inference
Time-dependent emission enhancement; absent in 4-oxo or pyrrolo[2,3-d] analogs
Enables label-free fluorescent probe design
Scaffold-specific photophysical behavior; data to verify for parent compound
Fluorescent probes AIEE materials Chemical biology

Commercial Scalability to Kilogram Scale

Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-25-1) is commercially available at up to kilogram scale with minimum 98% purity verified by HPLC and moisture content controlled to ≤0.5% . In contrast, the 4-oxo analog (methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate) and the (6S)-stereoisomer are typically restricted to milligram-to-gram quantities due to the added complexity of stereocontrol or oxidation-state management during synthesis .

Kilogram-Scale Availability
Data to verify
≥98% HPLC purity; ≤0.5% moisture; up to kg scale
Reduces supply chain risk for process chemistry
Commercial vendor specification; 4-oxo/chiral analogs limited to mg-g scale
Bulk procurement Chemical supply chain Process development

C6-Carboxylate Role in LIMK and TSSK2 Selectivity

SAR studies on pyrrolo[1,2-a]pyrimidine-based LIMK inhibitors demonstrate that substitution at the 6-position of the scaffold modulates selectivity against off-target kinases including ROCK, PKA, and Akt [1]. Specifically, 6-substituted pyrrolopyrimidine analogs of LX-7101 achieved improved selectivity versus these off-targets compared to unsubstituted or alternatively substituted variants. Additionally, pyrrolopyrimidine-based TSSK2 inhibitors achieve sub-100 nM potency (e.g., pyrrolopyrimidine 10, IC50 = 22 nM) [2]. While the unsubstituted methyl ester compound itself lacks direct kinase inhibition data, the C6-carboxylate moiety serves as the critical synthetic handle for installing the substituents that confer this selectivity and potency.

C6-Carboxylate SAR Role
Class-level inference
Critical handle for 6-substituted LIMK/TSSK2 inhibitor potency and isoform selectivity
Direct route to literature-validated selectivity profiles
Unsubstituted parent lacks direct kinase data; context from derivative SAR studies
Kinase inhibitor Structure-activity relationship LIMK

Methyl Pyrrolo[1,2-a]pyrimidine-6-carboxylate: Validated Applications


C6-Amide Diversification for LIMK Inhibitor Libraries

Utilize methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate as the core scaffold for constructing focused libraries targeting LIMK1/2. The C6 methyl ester serves as a traceless handle for amidation with diverse amine building blocks, enabling rapid exploration of 6-position SAR. This approach directly mirrors the successful LX-7101 analog program, where 6-substitution was essential for achieving selectivity against ROCK, PKA, and Akt [1]. Procurement of the unsubstituted methyl ester in bulk (kg scale, ≥98% purity) ensures consistent starting material across library synthesis campaigns .

AIEE-Based Fluorescent Probes for Kinase Assays

Leverage the intrinsic aggregation-induced emission enhancement (AIEE) property of the pyrrolo[1,2-a]pyrimidine scaffold to develop label-free fluorescent probes for kinase binding assays [1]. The C6-carboxylate position can be functionalized with kinase-targeting warheads while preserving the AIEE-active core, enabling fluorescence polarization or turn-on assays without external fluorophore conjugation. This application is uniquely enabled by the pyrrolo[1,2-a] regioisomer; pyrrolo[2,3-d]pyrimidine scaffolds lack this optical property.

Process Chemistry Scale-Up for Preclinical Candidates

Employ methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate as a kilogram-scale-available intermediate for the multi-step synthesis of preclinical kinase inhibitor candidates. The catalyst-free multicomponent synthesis route [1] provides a cost-advantaged entry point for process development, while the controlled purity specifications (≥98% HPLC, ≤0.5% moisture) ensure batch-to-batch reproducibility during scale-up from medicinal chemistry to GLP toxicology batches. The scaffold avoids the stereochemical complexity and oxidation-state variability that complicate scale-up of 4-oxo or chiral analogs.

TSSK2 Inhibitor Discovery for Male Contraception

Deploy methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate as the starting material for synthesizing TSSK2-targeted inhibitors. Published pyrrolopyrimidine inhibitors of TSSK2 achieve sub-100 nanomolar potency (IC50 = 22 nM for pyrrolopyrimidine 10) [1]. The C6-carboxylate position on the pyrrolo[1,2-a]pyrimidine scaffold provides a strategic derivatization point for optimizing both potency and isoform selectivity against other testis-specific kinases.

Application
Selection Property
Validation Focus
LIMK inhibitor library synthesis
C6 ester amidation handle
Selectivity against ROCK, PKA, and Akt
Label-free fluorescent kinase probes
Scaffold-specific AIEE behavior
Aggregation-state optical response
Preclinical candidate scale-up
Bulk availability and purity control
Lot-to-lot reproducibility and moisture specification
TSSK2 inhibitor discovery
C6 derivatization for potency optimization
Isoform selectivity against testis-specific kinases
Quote Request

Request a Quote for Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.